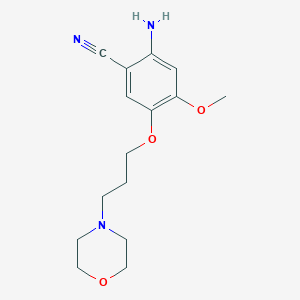

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Description

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS: 675126-27-9) is a critical intermediate in synthesizing quinazoline-based antitumor agents, notably Gefitinib, a tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR) . Its molecular formula is C₁₅H₂₁N₃O₃ (molecular weight: 291.35), featuring a benzonitrile core substituted with amino, methoxy, and 3-morpholinopropoxy groups .

Properties

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAUOALMSIBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435047 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-27-9 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile typically involves the reaction of 2-amino-4-methoxy-5-nitrobenzonitrile with 3-chloropropylmorpholine under basic conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Overview

This compound serves as an intermediate in the synthesis of various pharmaceuticals, notably in the development of anticancer agents. It is particularly recognized for its role in synthesizing Gefitinib, a well-known tyrosine kinase inhibitor used in treating non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) signaling pathway.

Key Findings

- Synthesis of Gefitinib : The compound is a crucial precursor in the synthesis of Gefitinib, which has demonstrated significant antitumor properties by inhibiting EGFR autophosphorylation, essential for cancer cell proliferation .

- Biological Activity : It exhibits inhibitory effects on certain kinases involved in cancer progression, making it a candidate for further drug development aimed at cancer treatment .

Cancer Imaging

Overview

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile has applications in the preparation of imaging agents for cancer diagnostics. Specifically, it is used in the synthesis of carbon-11 labeled compounds that serve as Positron Emission Tomography (PET) imaging agents.

Key Findings

- Carbon-11 Iressa : This compound is utilized to create carbon-11 labeled Iressa, which aids in visualizing and studying specific types of cancer through PET imaging.

- Impact on Diagnosis : The use of this compound enhances the ability to detect and monitor tumors, contributing to better patient management and treatment planning.

Organic Synthesis

Overview

The compound is also valuable in organic chemistry for its potential use in various chemical synthesis processes. Its structural features allow for diverse reactions that can lead to the formation of new organic compounds.

Key Findings

- Chemical Reactions : It can participate in reactions facilitated by reducing agents like sodium dithionite, leading to high-yield syntheses of derivatives .

- Versatility : The ability to modify its structure opens avenues for creating novel compounds with tailored biological activities.

Case Study 1: Development of Antitumor Agents

Research studies have shown that derivatives of this compound exhibit significant antitumor activity. In vitro tests demonstrated that these compounds could induce apoptosis in cancer cells by inhibiting key signaling pathways .

Case Study 2: Synthesis Pathway Optimization

A study focused on optimizing the synthesis pathway for producing this compound revealed that adjusting reaction conditions significantly improved yields and purity. This optimization is crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways . For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Physicochemical Properties:

- NMR Data : ¹H-NMR (DMSO-d₆) signals at δ 7.86 (s, 1H, aromatic), 3.59–3.58 (t, 4H, morpholine), and 1.94–1.92 (m, 2H, propoxy chain) confirm structural integrity .

- Thermal Stability : Melting point at 88°C and predicted boiling point of 498°C .

Comparison with Similar Compounds

Structurally related benzonitrile derivatives vary in substituents, pharmacological roles, and synthetic utility. Below is a detailed comparison:

Structural and Functional Analogues

Commercial and Industrial Relevance

Biological Activity

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, with the molecular formula and a molecular weight of approximately 291.35 g/mol, is a compound recognized primarily for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the context of cancer treatment. This compound serves as a precursor for Gefitinib, a well-known tyrosine kinase inhibitor used in targeting non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway .

The biological activity of this compound is closely linked to its function in synthesizing Gefitinib. Gefitinib exhibits significant antitumor properties by blocking EGFR autophosphorylation, which is crucial for cancer cell proliferation. The compound's structural features contribute to its reactivity and biological efficacy, enabling it to effectively inhibit cancer cell growth .

Pharmacological Properties

Research indicates that the compound demonstrates potential pharmacological activities due to its ability to interfere with cellular signaling pathways. It is noted for its stability under standard laboratory conditions but should be stored properly to maintain integrity. The compound's synthesis typically involves reduction reactions from its nitro precursor, which are optimized for yield and purity .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug development:

- Synthesis of Gefitinib : A convergent approach has been documented for the commercial synthesis of Gefitinib using this compound as a key intermediate. This process emphasizes the compound's relevance in pharmaceutical chemistry and its application in developing targeted therapies .

- Inhibition Studies : In vitro studies have shown that Gefitinib, derived from this compound, inhibits EGFR with an IC50 value ranging from 36 nM to 54 nM, demonstrating its potency against tumor cell growth stimulated by EGF (epidermal growth factor) .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.35 g/mol |

| Role in Drug Synthesis | Intermediate for Gefitinib |

| EGFR Inhibition IC50 | 36 nM - 54 nM |

| Stability | Stable under standard conditions |

| Storage Conditions | Dry environment, room temperature |

Q & A

Q. What are the established synthetic routes for 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, and what are their respective yields and limitations?

Methodological Answer: The compound is synthesized via a two-step process:

Nitro Intermediate Preparation : 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is synthesized through substitution reactions, often involving palladium catalysts and optimized solvent systems (exact conditions vary). This intermediate is available commercially with >95% purity .

Dimroth Rearrangement : Reduction of the nitro group to an amine is achieved using sodium dithionite (Na₂S₂O₄) at 50°C, yielding 84% of the target compound .

Key Considerations :

- Purity of the nitro precursor significantly impacts final yield.

- Sodium dithionite must be freshly prepared to avoid oxidation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- FT-IR : Expect peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1240 cm⁻¹ (C-O-C ether linkage from morpholine) .

- NMR :

- UV-Vis : Absorption maxima near 270–290 nm due to π→π* transitions in the aromatic and nitrile groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier orbitals (HOMO-LUMO). For related benzonitriles, HOMO-LUMO gaps of ~4.5 eV indicate moderate reactivity .

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from morpholine oxygen to σ* orbitals of adjacent bonds), explaining regioselectivity in substitution reactions .

- Fukui Indices : Predict electrophilic/nucleophilic sites; the nitrile group and morpholine oxygen are often reactive centers .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

Methodological Answer:

- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity recommended) .

- Assay Optimization :

- Compare results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition).

- Control for solvent effects (e.g., benzonitrile derivatives may exhibit solvent-dependent aggregation) .

- Structural Analog Testing : Synthesize and test derivatives (e.g., 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide) to isolate functional group contributions .

Q. What are the critical considerations for optimizing reaction conditions in the synthesis of derivatives from this compound, particularly regarding regioselectivity and functional group compatibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.